molecular formula C25H24N2O4 B14424147 L-Phenylalanine, N-(N-benzoyl-D-phenylalanyl)- CAS No. 80165-44-2

L-Phenylalanine, N-(N-benzoyl-D-phenylalanyl)-

Cat. No.: B14424147
CAS No.: 80165-44-2
M. Wt: 416.5 g/mol
InChI Key: XHHGICRKFOUSQV-YADHBBJMSA-N
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Description

L-Phenylalanine, N-(N-benzoyl-D-phenylalanyl)- is a compound with the molecular formula C16H15NO3 and a molecular weight of 269.2952 g/mol . It is a derivative of phenylalanine, an essential amino acid, and is known for its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenylalanine, N-(N-benzoyl-D-phenylalanyl)- typically involves the benzoylation of L-phenylalanine. The reaction conditions often include the use of benzoyl chloride in the presence of a base such as sodium hydroxide or pyridine . The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

L-Phenylalanine, N-(N-benzoyl-D-phenylalanyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Phenylalanine, N-(N-benzoyl-D-phenylalanyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of L-Phenylalanine, N-(N-benzoyl-D-phenylalanyl)- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, thereby affecting metabolic processes. For example, it may inhibit the enzyme carboxypeptidase A, which plays a role in the degradation of enkephalins, leading to potential analgesic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Phenylalanine, N-(N-benzoyl-D-phenylalanyl)- is unique due to its specific benzoyl group attached to the phenylalanine molecule. This modification imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

80165-44-2

Molecular Formula

C25H24N2O4

Molecular Weight

416.5 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-benzamido-3-phenylpropanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C25H24N2O4/c28-23(20-14-8-3-9-15-20)26-21(16-18-10-4-1-5-11-18)24(29)27-22(25(30)31)17-19-12-6-2-7-13-19/h1-15,21-22H,16-17H2,(H,26,28)(H,27,29)(H,30,31)/t21-,22+/m1/s1

InChI Key

XHHGICRKFOUSQV-YADHBBJMSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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